2-(3,4-dimethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is an organic compound with a complex structure
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, such as 3,4-dimethoxyphenylacetic acid and 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline. These intermediates are then coupled under specific reaction conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The methoxy groups and pyrrolidinone moiety play crucial roles in binding to these targets and modulating their activity. This can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-4H-chromen-4-one
- 2-(3,4-Dimethoxyphenyl)acetaldehyde
- 2-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to the presence of both methoxy groups and a pyrrolidinone moiety
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-9-6-14(11-19(17)28-3)12-20(24)22-15-7-8-16(18(13-15)27-2)23-10-4-5-21(23)25/h6-9,11,13H,4-5,10,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQAKBIYOYKSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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